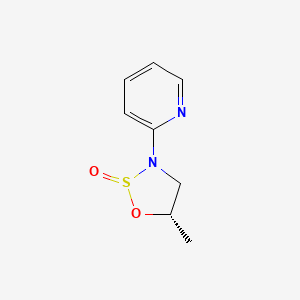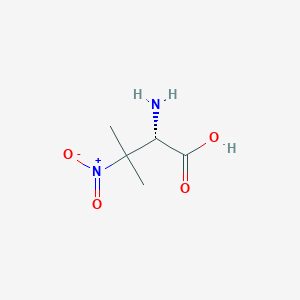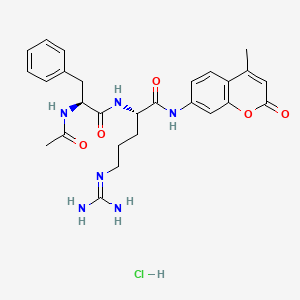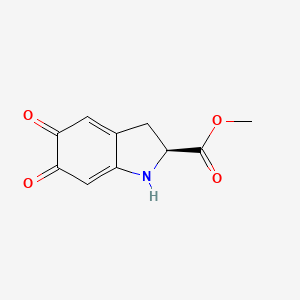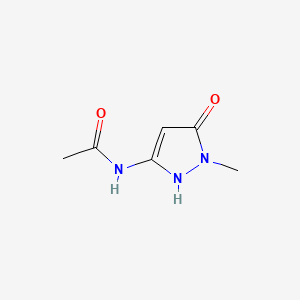
N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide typically involves the reaction of 2-methyl-3-oxo-1H-pyrazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]-2-(6-nitro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Uniqueness: N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide is unique due to its specific structural features and reactivity profile
Properties
CAS No. |
185451-42-7 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.157 |
IUPAC Name |
N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)7-5-3-6(11)9(2)8-5/h3,8H,1-2H3,(H,7,10) |
InChI Key |
XOEUXYDLUOUFKP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=O)N(N1)C |
Synonyms |
Acetamide, N-(2,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid](/img/structure/B1143114.png)
![diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B1143116.png)
